molecular formula C17H20F3N3O2S B2519417 2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide CAS No. 921524-09-6

2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide

Cat. No.: B2519417
CAS No.: 921524-09-6
M. Wt: 387.42
InChI Key: QGDZIHNBSKHVSH-UHFFFAOYSA-N
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Description

2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H20F3N3O2S and its molecular weight is 387.42. The purity is usually 95%.
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Biological Activity

The compound 2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an imidazole ring, which is known for its biological relevance, particularly in the context of kinase inhibition and other therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₄F₃N₃O₂S
  • Molecular Weight : 345.34 g/mol
  • CAS Number : 921503-31-3

The compound's unique features include:

  • A trifluoromethyl group, which enhances lipophilicity.
  • A hydroxymethyl substituent that may contribute to solubility and biological interactions.

Biological Activity Overview

While specific biological activity data for this compound is limited, it belongs to a class of imidazole derivatives that have been extensively studied for their pharmacological properties. Notably, imidazole derivatives are often explored as potential inhibitors of various kinases, which play critical roles in signal transduction pathways involved in cancer and other diseases.

Imidazole compounds typically exert their effects through:

  • Kinase Inhibition : Many imidazole derivatives have been shown to inhibit tyrosine kinases such as c-Abl and Bcr-Abl, which are implicated in certain types of leukemia .
  • Antimicrobial Activity : Some derivatives display antibacterial and antifungal properties, though specific studies on this compound are lacking.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler imidazole derivatives. The synthetic route may include:

  • Aromatic substitution reactions.
  • Formation of thioether linkages.
  • Acetylation processes to introduce the acetamide group.

Case Studies and Research Findings

  • Imidazole Derivatives as Kinase Inhibitors : A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the development of novel imidazole derivatives as potential kinase inhibitors but did not report specific activity for this compound. However, it suggests a broader applicability in targeting cancer-related pathways.
  • Related Compounds : Research on structurally similar compounds has shown promising results in inhibiting receptor tyrosine kinases (RTKs), which are crucial for tumor growth and survival. For instance, compounds that share the trifluoromethyl and imidazole moieties have demonstrated efficacy against various cancer cell lines .
  • Pharmacological Profiles : The pharmacological profiles of related imidazole compounds indicate potential applications in treating neoplastic diseases such as leukemia due to their ability to inhibit key signaling pathways involved in cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
1H-ImidazoleBasic imidazole structureFound in many natural products; serves as a scaffold for drug design.
Triazole DerivativesSimilar five-membered ring structureKnown for antifungal and antibacterial properties.
BenzimidazoleContains a fused benzene and imidazole ringExhibits broad-spectrum biological activity, including anticancer effects.

The unique combination of functional groups in this compound may enhance its biological activity compared to other imidazole-based compounds.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c1-11(2)22-15(25)8-23-14(9-24)7-21-16(23)26-10-12-4-3-5-13(6-12)17(18,19)20/h3-7,11,24H,8-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDZIHNBSKHVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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